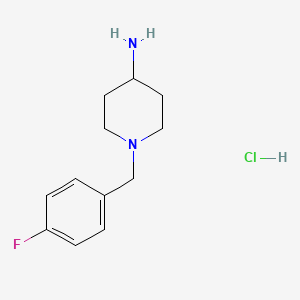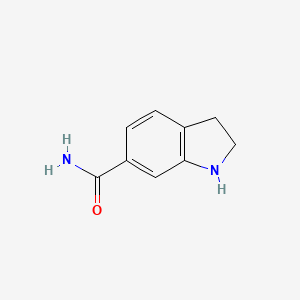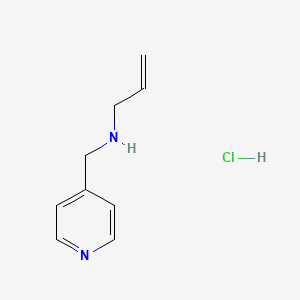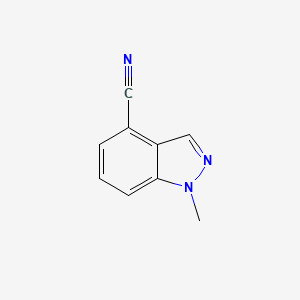amine hydrochloride CAS No. 1158779-07-7](/img/structure/B3086404.png)
[(2,6-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride
Übersicht
Beschreibung
“(2,6-Dichlorophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C11H16Cl3N . It is offered by several suppliers such as Benchchem and CymitQuimica .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2,6-dichlorophenyl group attached to a methyl group, which is further attached to a 2-methylpropyl group via an amine linkage . The molecular weight of the compound is 268.61 .Wissenschaftliche Forschungsanwendungen
The chemical compound (2,6-Dichlorophenyl)methylamine hydrochloride does not directly appear in the scientific literature as a specific subject of study within the provided constraints. However, the research applications related to similar compounds and functional groups, such as chlorophenols and their derivatives, have been extensively investigated. These studies offer insights into environmental impact, degradation pathways, and the synthesis of bioactive molecules, which can indirectly inform the potential research applications of the specified chemical.
Environmental Impact and Degradation of Chlorophenols
Chlorophenols, including compounds like 2,4-dichlorophenol, are noted for their moderate to considerable toxicity towards mammalian and aquatic life. Their persistence in the environment can vary, influenced by factors such as the presence of adapted microflora capable of biodegrading these compounds. Bioaccumulation is generally low, but these compounds can exert strong organoleptic effects on the aquatic environment (Krijgsheld & Gen, 1986).
Advanced Oxidation Processes for Contaminant Degradation
Advanced oxidation processes (AOPs) have been identified as effective methods for mineralizing nitrogen-containing compounds, such as amines and azo dyes, which are resistant to conventional degradation. This suggests the potential for similar strategies to address contaminants related to (2,6-Dichlorophenyl)methylamine hydrochloride. AOPs can degrade a wide range of pollutants under optimized conditions, indicating their utility in treating water contaminated with complex mixtures of toxic substances (Bhat & Gogate, 2021).
Nanotechnology in Environmental Remediation
Nanotechnology offers promising solutions for the removal of hazardous contaminants, including chlorophenols, from water. The development of multifunctional nanoparticles for water treatment underscores the potential of nanotechnology to address pollution without causing secondary contamination. This highlights an innovative and environmentally friendly approach that could be applicable to the degradation of complex pollutants related to (2,6-Dichlorophenyl)methylamine hydrochloride (Khan & Lee, 2021).
Eigenschaften
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQSEVGDMGSTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC=C1Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine hydrochloride](/img/structure/B3086331.png)

![1-Methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B3086357.png)
![(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086369.png)


![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B3086385.png)



![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)

